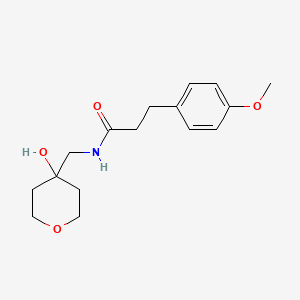

![molecular formula C22H22N4 B2914426 N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877803-89-9](/img/structure/B2914426.png)

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidine derivatives are a class of bioisosteres of purines that possess a wide variety of pharmacological activities . They are well-known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have become increasingly attractive for their potential antimicrobial properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of certain hydrazides with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid is then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrazolo[3,4-d]pyrimidine ring system . The geometry of the molecule and the bond lengths can influence the electronic delocalization and the conjugation with the phenyl group .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, they can interact with ampicillin and kanamycin, representing important classes of clinically used antibiotics .科学研究应用

- Recent studies have investigated pyrazolo[3,4-d]pyrimidines as antibacterial agents. By varying substituents at positions N1, C4, and C6, researchers aim to develop dual-active compounds effective against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Antibacterial Agents

Atropisomerism Studies

作用机制

Target of Action

Similar compounds have been found to inhibit kinases such as cdk2 and CLK1 . These kinases play crucial roles in cell cycle regulation and transcriptional control, respectively.

Mode of Action

This inhibition can lead to changes in cellular processes such as cell division and gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits CDK2, it could affect the cell cycle, particularly the transition from G1 phase to S phase. If it targets CLK1, it could impact alternative splicing of pre-mRNA, a process that can influence the function of many genes .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if it inhibits CDK2 in cancer cells, it could potentially halt cell division, thereby slowing tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could lead to drug-drug interactions, potentially affecting the compound’s effectiveness .

未来方向

The future directions in the research of these compounds could involve the exploration of their potential application in the prevention and treatment of bacterial infections in cancer patients . Additionally, further investigations could focus on optimizing their anti-infection effects alongside antitumor efficacy .

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)24-20-13-16(3)23-22-21(17(4)25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLZRRLRZFLMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

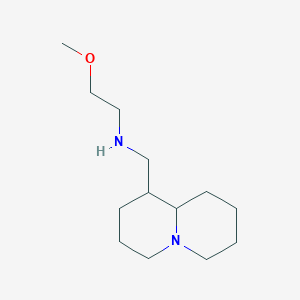

![[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol](/img/structure/B2914343.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2914344.png)

![3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2914345.png)

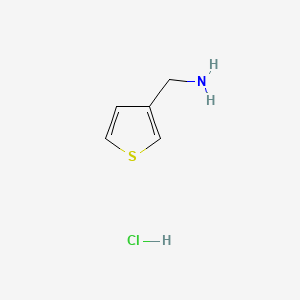

![1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2914348.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)

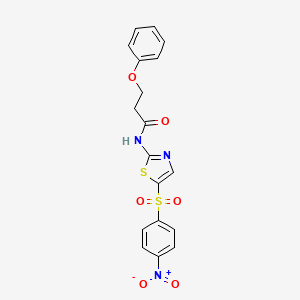

![2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914356.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)